

Compound of Interest

Compound Name: MS67
Cat. No.: B10831991

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD40-repeat-containing protein 5 (WDR5) is a critical scaffolding protein implicated in the pathogenesis of various cancers, including mixed-lineage I cellular activity, and detailed protocols for its application in research settings.

Introduction

WDR5 plays a pivotal role in gene regulation by acting as a core component of the MLL/SET1 histone H3 lysine 4 (H3K4) methyltransferase complex

Given the multifaceted role of WDR5 in cancer, significant efforts have been directed towards developing inhibitors that disrupt its protein-protein inter

MS67 was developed through a structure-based design approach to be a highly potent and selective WDR5 degrader.^[1] It is a heterobifunctional mo

Mechanism of Action

MS67 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of WDR5. The process can be summarized in the foll

- Ternary Complex Formation: **MS67** simultaneously binds to WDR5 and the VHL E3 ubiquitin ligase, forming a ternary complex.^[1]
- Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine re
- Proteasomal Degradation: The polyubiquitinated WDR5 is then recognized and degraded by the 26S proteasome.
- Catalytic Cycle: **MS67** is released after the degradation of WDR5 and can engage in another cycle of binding and degradation, acting as a catalyst

This mechanism of action is highly efficient, allowing for the potent and sustained depletion of cellular WDR5 levels at low nanomolar concentrations.

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Materials:

- AML cell lines (e.g., MV4;11)
- **MS67**
- Formaldehyde
- Glycine
- ChIP lysis buffer, wash buffers, and elution buffer

- Anti-H3K4me3 antibody

- Protein A/G magnetic beads

- RNase A and Proteinase K

- DNA purification kit

- NGS library preparation kit

- Next-generation sequencer

Procedure:

- Cell Treatment and Crosslinking:

-

Treat cells with **MS67** or vehicle control.

- Crosslink protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature.

- Quench the reaction with glycine.

- Chromatin Preparation:

- Lyse cells and isolate nuclei.

- Resuspend nuclei in ChIP lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.

- Immunoprecipitation:

- Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.

- Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.

- Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

- DNA Purification:

- Elute the chromatin from the beads.

- Reverse the crosslinks by incubating at 65°C overnight with NaCl.

- Treat with RNase A and Proteinase K.

- Purify the DNA using a DNA purification kit.

- Sequencing and Analysis:

- Prepare a sequencing library from the purified DNA.

- Perform next-generation sequencing.

- Align reads to the reference genome and perform peak calling to identify regions of H3K4me3 enrichment.

- Perform differential binding analysis to identify changes in H3K4me3 levels between **MS67**-treated and control cells.

Selectivity and Downstream Effects

MS67 is a highly selective degrader of WDR5. [3] Quantitative proteomics studies have shown that at concentrations of 100 nM, **MS67** significantly reduces WDR5 levels in cells. [1]

The degradation of WDR5 by **MS67** leads to several key downstream effects:

- Reduced H3K4 Methylation: **MS67** treatment significantly decreases the levels of H3K4me2 and H3K4me3 on chromatin. [3]*
Suppression of WDR5-regulated Genes: RNA-sequencing analysis has revealed that **MS67** effectively suppresses the expression of WDR5-regulated genes. [1]*
Inhibition of Cancer Cell Proliferation: As shown in Table 2, **MS67** potently inhibits the growth of MCF7 cells. [3]

In Vivo Efficacy

The anti-tumor activity of **MS67** has been evaluated in a mouse xenograft model of MLL-rearranged AML. [3]As sur [3]

Conclusion

MS67 is a powerful and selective chemical probe for the targeted degradation of WDR5. Its ability to potently

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References

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- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [MS67 as a Chemical Probe for WDR5: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Avail

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